molecular formula C16H25N7O3 B11490251 ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11490251
M. Wt: 363.42 g/mol
InChI Key: MGHNLUWHEMUVDV-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and various functional groups such as methoxy, dipropylamino, and ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine (such as dipropylamine) reacts with a triazine precursor.

    Functional Group Modifications: The methoxy and ethyl ester groups are introduced through specific reactions, such as methylation and esterification, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazole or triazine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors or ion channels.

    Affecting Cellular Processes: Influencing cellular processes like apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease. It shares structural similarities but has different functional groups and applications.

    Triazole Derivatives: Compounds with triazole rings that exhibit various biological activities, such as antifungal agents (e.g., fluconazole).

    Triazine Derivatives: Compounds with triazine rings used in agrochemicals and pharmaceuticals (e.g., atrazine).

Properties

Molecular Formula

C16H25N7O3

Molecular Weight

363.42 g/mol

IUPAC Name

ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C16H25N7O3/c1-6-9-22(10-7-2)14-17-15(19-16(18-14)25-5)23-11(4)12(20-21-23)13(24)26-8-3/h6-10H2,1-5H3

InChI Key

MGHNLUWHEMUVDV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC

Origin of Product

United States

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